Bienvenue dans la boutique en ligne BenchChem!

Carm1-IN-1

Enzymology Selectivity Epigenetics

Carm1-IN-1 (also known as compound 7g) is a first-generation, small-molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4). It is a bis(bromohydroxybenzylidene)piperidin-4-one derivative characterized by its micromolar potency and high selectivity for CARM1 over other protein arginine methyltransferases (PRMTs) and histone lysine methyltransferases (HKMTs).

Molecular Formula C26H21Br2NO3
Molecular Weight 555.3 g/mol
Cat. No. B606487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarm1-IN-1
SynonymsCARM1-IN-7G;  CARM1IN7G;  CARM1 IN 7G;  CARM1-inhibitor-7G;  CARM1 inhibitor 7G; 
Molecular FormulaC26H21Br2NO3
Molecular Weight555.3 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4
InChIInChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2/b20-10+,21-11+
InChIKeyKNMFTTWVELIVCC-CLVAPQHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carm1-IN-1: A First-Generation Selective CARM1/PRMT4 Inhibitor for Prostate Cancer Epigenetic Research


Carm1-IN-1 (also known as compound 7g) is a first-generation, small-molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4) [1]. It is a bis(bromohydroxybenzylidene)piperidin-4-one derivative characterized by its micromolar potency and high selectivity for CARM1 over other protein arginine methyltransferases (PRMTs) and histone lysine methyltransferases (HKMTs) . Originally identified in a medicinal chemistry campaign focused on prostate cancer, Carm1-IN-1 serves as a foundational tool compound for investigating CARM1-dependent transcriptional regulation, particularly androgen receptor (AR) coactivation, and for validating CARM1 as a therapeutic target in oncology .

Why Carm1-IN-1 Cannot Be Substituted with Other CARM1/PRMT4 Inhibitors in Key Assays


The selection of a CARM1 inhibitor is not trivial, as the chemical class, potency, and selectivity profile profoundly dictate the experimental outcome and the validity of biological conclusions. Modern CARM1 inhibitors, such as EZM2302, SGC2085, and CARM1-IN-5, exhibit vastly superior potency (nanomolar IC50) and improved pharmacokinetic properties compared to first-generation tool compounds like Carm1-IN-1 [1]. While this makes them attractive for advanced in vivo studies, their high potency can obscure subtle, dose-dependent effects or lead to target engagement beyond the intended CARM1 pool. Conversely, Carm1-IN-1's micromolar potency and distinct chemotype provide a unique window for comparative studies where dose-response relationships and specificity over a defined panel of histone methyltransferases are paramount [2]. Generic substitution based solely on target name (CARM1) without considering these quantitative pharmacological distinctions risks generating irreproducible data, misinterpreting phenotypic responses, and failing to achieve the desired level of target modulation in specific cellular contexts like prostate cancer LNCaP cells .

Carm1-IN-1 Differentiated Evidence: Quantifiable Selectivity and Cellular Activity Profiles


Carm1-IN-1 vs. Other PRMTs and HKMTs: A Quantified Selectivity Window

Carm1-IN-1 exhibits a clear selectivity profile against a broad panel of protein and histone methyltransferases. In head-to-head enzymatic assays, its IC50 for CARM1 (using the PABP1 substrate) is 7.1 µM, while it demonstrates >100-fold lower activity against PRMT1 (IC50 = 63 µM) and >130-fold lower activity against the HKMT SET7 (IC50 = 943 µM) [1]. This selective inhibition extends to PRMT5, PRMT6, and several HKMTs (DOT1L, G9a, Suv39H1), against which it shows IC50 values >100 µM or <20% inhibition at a 100 µM concentration .

Enzymology Selectivity Epigenetics

Carm1-IN-1 vs. Modern CARM1 Inhibitors: A Context for Potency-Driven Experimental Design

Carm1-IN-1's micromolar potency (IC50 = 8.6 µM) stands in stark contrast to more recently developed, nanomolar-potency CARM1 inhibitors such as EZM2302 (IC50 = 6 nM) [1], CARM1-IN-5 (IC50 = 2 nM) [2], and CARM1-IN-4 (IC50 = 9 nM) . This 3-4 order of magnitude difference in potency is not a deficiency but a critical differentiator. The lower potency of Carm1-IN-1 allows researchers to establish clear dose-response relationships in cellular assays without the immediate and complete target engagement seen with picomolar or low nanomolar inhibitors.

Potency Chemical Probe Lead Optimization

Carm1-IN-1 in Prostate Cancer Cells: Quantified Cellular Activity in LNCaP

Carm1-IN-1 demonstrates a specific, dose-dependent cellular effect in the human prostate cancer cell line LNCaP. It significantly reduces prostate-specific antigen (PSA) promoter activity, a key readout of androgen receptor (AR) coactivation, by 74% at 4 µM and 97% at 6 µM . This occurs without significant cytotoxicity, highlighting its utility as a functional tool to dissect CARM1's role in AR-mediated transcription [1]. In contrast, while more potent inhibitors like EZM2302 have broad anti-proliferative effects across multiple myeloma cell lines [2], the specific cellular activity of Carm1-IN-1 in this well-characterized prostate cancer model is uniquely quantified and documented.

Cellular Pharmacology Prostate Cancer Transcription

Carm1-IN-1 Solubility and Stability: Quantitative Handling Parameters for Reproducible Experimentation

Carm1-IN-1 exhibits a well-defined solubility profile that is critical for experimental planning. It is highly soluble in DMSO (≥35 mg/mL, approximately ≥63 mM) but is practically insoluble in water (<0.1 mg/mL) . Furthermore, vendor data explicitly states that stock solutions of Carm1-IN-1 are unstable and must be prepared fresh, with a recommendation to use within one month when stored at -20°C . This is a key practical differentiator from more stable, modern analogs that may tolerate multiple freeze-thaw cycles or longer-term storage.

Biophysical Properties Reproducibility Formulation

Carm1-IN-1 Optimal Research and Industrial Application Scenarios


Probing CARM1-Dependent Androgen Receptor (AR) Coactivation in Prostate Cancer

Carm1-IN-1 is the validated chemical tool of choice for investigating the role of CARM1 in AR-mediated transcription, particularly in LNCaP cells. The compound's ability to inhibit PSA promoter activity by 74% at 4 µM and 97% at 6 µM provides a clear, dose-dependent functional readout . This makes it ideal for dissecting the CARM1-AR axis in chromatin immunoprecipitation (ChIP) studies, reporter gene assays, and mechanistic studies on transcriptional coactivation.

Selectivity Profiling in Pan-Methyltransferase Panels

When establishing a baseline for CARM1-specific effects versus off-target activity on related PRMTs (PRMT1, 3, 5, 6) and HKMTs (SET7, DOT1L, G9a), Carm1-IN-1 serves as an essential control. Its quantified selectivity profile—with >100-fold lower activity against SET7 and IC50 values >100 µM for PRMT5/6—allows researchers to confidently attribute observed phenotypic changes to CARM1 inhibition rather than promiscuous methyltransferase inhibition [1]. This is particularly valuable for screening novel CARM1 inhibitors and validating target engagement.

Benchmarking New Chemical Entities in Medicinal Chemistry Campaigns

Carm1-IN-1's micromolar potency (IC50 = 8.6 µM) and distinct chemotype make it an excellent benchmark compound for lead optimization programs . By comparing the potency, selectivity, and cellular activity of new analogs directly against Carm1-IN-1 under identical assay conditions, medicinal chemists can quantify improvements in structure-activity relationships (SAR). This comparative use case is critical for patent strategies and for demonstrating the novelty and advancement of a new chemical series over the prior art.

Studies Requiring Partial or Graded Target Inhibition

In biological systems where complete and sustained CARM1 inhibition may be detrimental or mask a nuanced biological response, Carm1-IN-1's lower potency is a strategic advantage. It enables the establishment of a clear dose-response curve and the study of cellular outcomes under conditions of partial target engagement. This contrasts with the use of high-potency, nanomolar inhibitors which, at effective doses, may rapidly saturate the target and eliminate the ability to observe intermediate phenotypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carm1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.